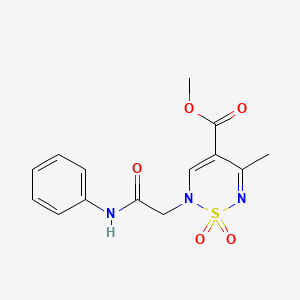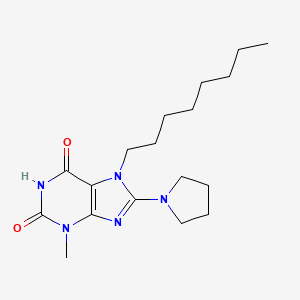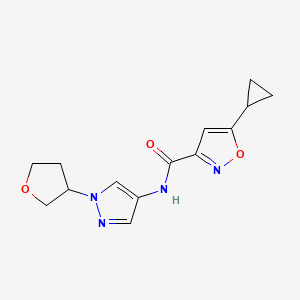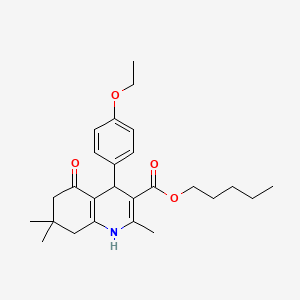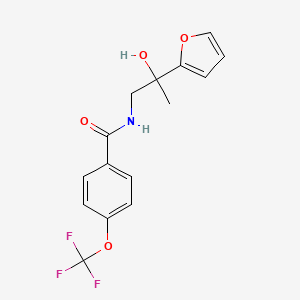
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The trifluoromethoxy group attached to the benzene ring is often used to increase the compound’s metabolic stability and lipophilicity . The furan ring and hydroxypropyl group may also contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a furan ring, a trifluoromethoxy group, and a hydroxypropyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and trifluoromethoxy groups are relatively stable, but the furan ring can participate in various reactions due to the presence of the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might enhance its ability to cross biological membranes if it’s intended to be used as a drug .Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activities
- Study of Derivatives Against Malaria: A study by Hermann et al. (2021) discussed N-acylated furazan-3-amine derivatives, showing promising activity against different strains of Plasmodium falciparum, the causative agent of malaria. This indicates potential application in antimalarial drug development.
Molecular Structure Modification
- Excited-State Intramolecular Proton and Charge Transfer: A study by Han et al. (2018) explored modifications in molecular structures to regulate excited-state intramolecular proton transfer and charge transfer, relevant in fluorescence sensing and imaging. This research underlines the compound's role in the development of fluorescent probes and sensors.
Polymer Synthesis
- Functional Polymer Synthesis: Research by Narita et al. (1971) on the synthesis and polymerization of O-Substituted-N-hydroxymaleimides, a related compound, suggests applications in material science, particularly in creating specialized polymers.
Organic Synthesis
- Synthesis of Tetrahydrobenzofurans: The study by Levai et al. (2002) on the synthesis of tetrahydrobenzofuran derivatives points to the compound's utility in organic chemistry for synthesizing complex organic structures.
Biological Activity Study
- Study on Biological Activities: Research by Stepanova et al. (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one moiety, indicating potential in studying biological activities and developing chemosensors.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-14(21,12-3-2-8-22-12)9-19-13(20)10-4-6-11(7-5-10)23-15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGFUQPAKDILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

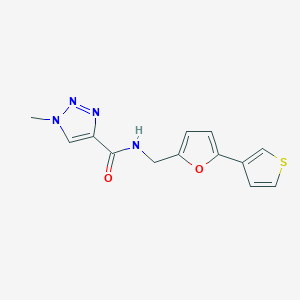
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)


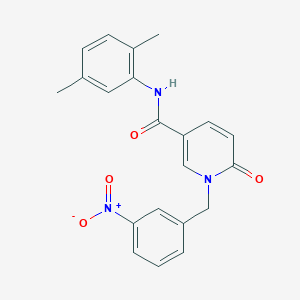

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)
